4-Methoxy-2-(piperazin-1-yl)phenol
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Overview
Description
4-Methoxy-2-(piperazin-1-yl)phenol is an organic compound with the molecular formula C11H16N2O2 It is a derivative of phenol and piperazine, featuring a methoxy group at the 4-position and a piperazinyl group at the 2-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperazin-1-yl)phenol typically involves the reaction of 4-methoxyphenol with piperazine. One common method includes the nucleophilic substitution reaction where 4-methoxyphenol is treated with piperazine in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy and piperazinyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
4-Methoxy-2-(piperazin-1-yl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The piperazinyl group can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Another phenol derivative with a different substituent at the 2-position.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a piperazinyl group but a different core structure.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazinyl and methoxy groups but different core structures .
Uniqueness
4-Methoxy-2-(piperazin-1-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and piperazinyl groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-methoxy-2-piperazin-1-ylphenol |
InChI |
InChI=1S/C11H16N2O2/c1-15-9-2-3-11(14)10(8-9)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 |
InChI Key |
QJQPRNIAYLDWHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)N2CCNCC2 |
Origin of Product |
United States |
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